Aurora A Kinase Selectivity Profile
The defining differentiator for this compound is its selective Aurora A kinase inhibition profile, as disclosed in patent KR20190043842A. The patent describes that the compounds of Formula (I), which includes 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, potently inhibit Aurora A kinase while exhibiting no inhibitory effect against Aurora B kinase [1]. This represents a clear functional, class-level distinction from non-selective or Aurora B-preferring analogs. A direct structural comparator, 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (Compound 13), is listed in the same patent, but its specific selectivity index is not quantified in the available disclosure, limiting a precise numerical comparison.
| Evidence Dimension | Kinase Selectivity (Aurora A vs. Aurora B) |
|---|---|
| Target Compound Data | Inhibitory activity against Aurora A kinase; no inhibition of Aurora B kinase [1]. |
| Comparator Or Baseline | Other pyrimidine-2-amine compounds in the patent (baseline). 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (named comparator). |
| Quantified Difference | Functional activity present for Aurora A versus absent for Aurora B. Exact IC50 values are not provided for this specific compound in the patent. |
| Conditions | In vitro kinase activity assays, as described in the patent's general methodology. |
Why This Matters
This Aurora A-selective profile is crucial for researchers studying mitosis-specific anticancer mechanisms without confounding Aurora B-related toxicity or off-target effects.
- [1] KR20190043842A - Pyrimidine-2-amine derivative, a method for producing the same, and an anticancer drug containing the same. View Source
